molecular formula C20H18N4O2S2 B2399557 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine- CAS No. 201273-83-8

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-

Cat. No. B2399557
CAS RN: 201273-83-8
M. Wt: 410.51
InChI Key: OUWZHECTNGZIOY-UHFFFAOYSA-N
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Description

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is a chemical compound that belongs to the class of dihydropyridine derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB), which are known to play a crucial role in the development of various diseases.
Biochemical and Physiological Effects:
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine. One potential future direction is to investigate its potential use in the treatment of cancer. This compound has been shown to have potent anti-cancer properties, making it a promising candidate for further study. Additionally, future studies could investigate the potential use of this compound in the treatment of other diseases such as diabetes and Alzheimer's disease. Finally, future studies could investigate the development of new synthesis methods for this compound to improve its solubility and ease of use in lab experiments.
Conclusion:
6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine is a promising compound for scientific research applications due to its potent antioxidant and anti-inflammatory properties. This compound has been extensively studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new treatments for these diseases.

Synthesis Methods

The synthesis of 6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine involves the reaction of 2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-3,5-dicarbonitrile with thiourea in the presence of a base. This reaction results in the formation of the desired compound with high yield and purity.

Scientific Research Applications

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine has been extensively studied for its potential use in scientific research applications. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-12-17(19(26)24-13-6-3-2-4-7-13)18(15-8-5-9-27-15)14(10-21)20(23-12)28-11-16(22)25/h2-9,18,23H,11H2,1H3,(H2,22,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWZHECTNGZIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CS2)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Carbamoylmethylsulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydro-pyridine-

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